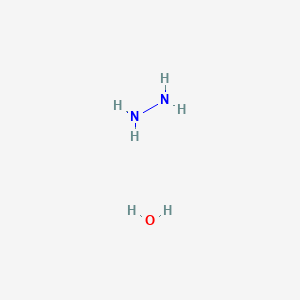

Hydrazine hydrate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LY335979 umfasst mehrere wichtige Schritte:

Cyclopropanierung: Dibenzosuberon wird mit Difluorcarben behandelt, das in situ aus Lithiumchlordifluoroacetat erzeugt wird, um 10,11-Difluormethanodibenzosuberon zu bilden.

Reduktion: Das Keton wird mit Borhydrid reduziert, um ein Derivat mit fusionierten Cyclopropyl- und Alkoholgruppen auf der gleichen Seite des Siebenrings zu erzeugen.

Halogenierung: Das Produkt wird mit 48 %iger Bromwasserstoffsäure halogeniert, um beide Gruppen anti zu positionieren.

Verdrängung: Das Bromid wird mit Pyrazin verdrängt, um das entsprechende Piperazin zu bilden.

Epoxidbildung: 5-Hydroxychinolin reagiert mit ®-Glycidylnosylat unter Bildung von ®-1-(5-Chinolinoxy)-2,3-Epoxypropan.

Industrielle Produktionsverfahren

Die industrielle Produktion von LY335979 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Die Verbindung wird typischerweise in fester Form hergestellt und kann für verschiedene Anwendungen in Dimethylsulfoxid (DMSO) gelöst werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LY335979 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Verdrängung von Bromid mit Pyrazin ist eine wichtige Substitutionsreaktion in seiner Synthese.

Reduktionsreaktionen: Die Reduktion des Ketons mit Borhydrid ist ein weiterer kritischer Schritt.

Cyclopropanierung: Der anfängliche Cyclopropanierungsschritt ist essentiell für die Bildung der Kernstruktur der Verbindung.

Häufige Reagenzien und Bedingungen

Difluorcarben: Erzeugt aus Lithiumchlordifluoroacetat zur Cyclopropanierung.

Borhydrid: Wird zur Reduktion des Ketons verwendet.

Bromwasserstoffsäure: Wird zur Halogenierung verwendet.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist LY335979 selbst, wobei Zwischenprodukte wie 10,11-Difluormethanodibenzosuberon und das entsprechende Piperazinderivat gebildet werden .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

Hydrazine hydrate is widely used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. It serves as a reducing agent and is involved in the transformation of functional groups under mild conditions.

Key Uses:

- Reduction of Carbonyl Compounds : this compound effectively reduces carbonyl groups to alcohols or methylene groups through processes like the Wolf rearrangement .

- Synthesis of Pharmaceuticals : It is utilized to produce active pharmaceutical ingredients (APIs), including anti-cancer drugs and anti-inflammatory agents .

- Agrochemicals : Used in the synthesis of herbicides and fungicides, contributing to agricultural productivity .

Reducing Agent in Chemical Reactions

This compound's strong reducing properties make it suitable for various chemical transformations:

Applications:

- Metal Reduction : Employed in the purification of precious metals and as a reducing agent in metal oxide synthesis. For example, it has been used to create porous structures in nickel-cobalt layered double hydroxides (NiCo-LDH) for enhanced electrochemical performance .

- Catalytic Processes : It facilitates reactions involving nitro compounds, converting them into amines efficiently when combined with catalysts like iron(III) chloride .

Corrosion Inhibition

In industrial settings, this compound acts as a corrosion inhibitor for boilers and cooling systems. Its ability to scavenge oxygen helps prevent oxidative damage.

Use Cases:

- Nuclear and Thermal Power Plants : this compound is added to boiler water systems to control corrosion rates by removing dissolved oxygen .

- Industrial Boilers : It enhances the longevity of equipment by minimizing rust formation.

Water Treatment

This compound plays a role in water treatment processes, particularly as an oxygen scavenger.

Benefits:

- Heavy Metal Scavenging : It can bind with heavy metals, facilitating their removal from wastewater .

- Lime Scale Prevention : By inhibiting scale formation, it helps maintain system efficiency.

Polymer Production

This compound is also used as a blowing agent in the production of polymer foams.

Applications:

- Foam Manufacturing : It contributes to the creation of lightweight materials such as polyethylene (PE) and polyvinyl chloride (PVC) foams .

Case Study 1: Electrochemical Applications

A study demonstrated that using this compound as a reducing medium improved the electrochemical properties of NiCo-LDH nanosheets by increasing surface area and conductivity through pore formation .

Case Study 2: Pharmaceutical Synthesis

Research highlighted this compound's role in synthesizing novel anti-cancer compounds through selective reduction processes, showcasing its utility in developing new therapeutic agents .

Wirkmechanismus

LY335979 exerts its effects by selectively inhibiting P-glycoprotein, a transmembrane protein that pumps foreign substances out of cells. By inhibiting this protein, LY335979 prevents the efflux of chemotherapeutic agents from cancer cells, thereby restoring their sensitivity to these drugs. This inhibition occurs through competitive binding to P-glycoprotein, blocking its drug efflux function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Tariquidar

- Laniquidar

- GF120918

- XR9576

- WK-X-34

- VX-710

- OC144-093

Einzigartigkeit

LY335979 ist einzigartig in seiner hohen Selektivität und Potenz als P-Glykoprotein-Inhibitor. Im Gegensatz zu einigen anderen Inhibitoren beeinflusst es andere Transporter wie das Brustkrebsresistenzprotein (BCRP) nicht signifikant, wodurch es eine gezieltere Option zur Umkehrung der Multidrug-Resistenz in Krebszellen darstellt .

Biologische Aktivität

Hydrazine hydrate (N2H4·H2O) is a chemical compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and associated case studies.

This compound is a colorless, flammable liquid with a strong ammonia-like odor. It is known for its reducing properties and is often used as a precursor in the synthesis of various organic compounds. The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors.

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies indicate that hydrazine derivatives possess minimum inhibitory concentrations (MICs) as low as 75 μg/mL against certain bacterial strains .

- Anticancer Potential : this compound has been investigated for its anticancer properties. Certain hydrazone derivatives synthesized from hydrazine have demonstrated potent activity against various cancer cell lines, including breast cancer (MDA-MB 231) and lung cancer (A549), with IC50 values ranging from 4 to 17 μM .

- Neuroprotective Effects : There is emerging evidence suggesting that hydrazine may offer neuroprotective benefits. In animal models, it has been shown to mitigate oxidative stress and improve neurological outcomes following ischemic injuries .

Case Studies

The following table summarizes notable case studies involving this compound exposure and its biological effects:

| Case Study | Exposure Type | Symptoms | Treatment | Outcome |

|---|---|---|---|---|

| Reid et al. (1965) | Oral ingestion | Loss of consciousness, seizures | Mechanical ventilation, pyridoxine | Unknown recovery |

| Kirklin et al. (1976) | Industrial explosion | Coma, hepatic injury | Pyridoxine infusion | Rapid neurologic recovery |

| Binyamin et al. (2018) | Vapor exposure | Hepatic injury, rhabdomyolysis | Intravenous fluids | Full recovery by day 21 |

These cases illustrate the potential for acute toxicity associated with this compound, particularly in industrial settings. Notably, treatment with pyridoxine has been effective in mitigating some toxic effects .

Research Findings

Recent studies have focused on the synthesis of novel hydrazone derivatives from this compound, exploring their biological activities:

- Synthesis and Evaluation : Researchers synthesized various hydrazone derivatives and evaluated their antibacterial activity against multiple bacterial strains, finding promising results that support their potential use as antimicrobial agents .

- Anticancer Activity : Aryl hydrazone derivatives have shown significant antiproliferative activity against cancer cell lines, indicating that modifications to the hydrazine structure can enhance therapeutic efficacy .

Eigenschaften

IUPAC Name |

hydrazine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDUDTNKRLTJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7803-57-8, 302-01-2 (Parent) | |

| Record name | Hydrazine hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9037240 | |

| Record name | Hydrazine hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

50.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A colorless fuming liquid with a faint ammonia-like odor; Corresponds to a 64% aqueous solution of hydrazine in water; [CAMEO] | |

| Record name | Hydrazine hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10217-52-4, 7803-57-8 | |

| Record name | Hydrazine, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10217-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010217524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazine, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazine, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYD297831P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.